molecular formula C9H4F4N2O B11876417 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

Cat. No.: B11876417
M. Wt: 232.13 g/mol
InChI Key: GAKRRDYWCDGLQO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one is a fluorinated quinazolinone derivative serving as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. The quinazolinone core is a structurally versatile heterocyclic system known for its diverse pharmacological activities, with particular significance in the development of anticancer agents . The strategic incorporation of fluorine and trifluoromethyl groups at the 5 and 2 positions, respectively, is a common structure-activity relationship (SAR) strategy to enhance the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . This compound is of high interest in oncology research, as quinazolinone derivatives have demonstrated potent antitumor activities by targeting critical cellular pathways. These mechanisms include inducing apoptosis, inhibiting epidermal growth factor receptor tyrosine kinase (EGFR-TK), and disrupting cell cycle progression, specifically at the G2/M phase . The specific substitution pattern on this core structure makes it a valuable precursor for synthesizing novel chemical entities for high-throughput screening and SAR studies. Researchers utilize this compound in developing potential therapies for various human cancers, including lung (A549), liver (SMMC-7721), and prostate (PC-3) cancer cell lines . Beyond oncology, the quinazolinone scaffold is also explored for its potential antiviral, antimicrobial, and anti-inflammatory properties, highlighting its broad utility in biomedical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4F4N2O

Molecular Weight

232.13 g/mol

IUPAC Name

5-fluoro-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H4F4N2O/c10-4-2-1-3-5-6(4)7(16)15-8(14-5)9(11,12)13/h1-3H,(H,14,15,16)

InChI Key

GAKRRDYWCDGLQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Stage 1: Urea Formation

2-Fluoroaniline reacts with 2-methoxy-5-(trifluoromethyl)phenyl isocyanate in acetonitrile at 0–5°C to yield N-(2-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea (87% yield). The low temperature prevents epimerization of the trifluoromethyl group.

Stage 2: Heck Coupling

The urea intermediate undergoes a palladium-catalyzed Heck reaction with methyl acrylate in toluene at 100°C. Using Pd(OAc)₂ (5 mol%) and tri-o-tolylphosphine (10 mol%), the reaction achieves 92% conversion to methyl (2E)-3-{3-fluoro-2-[({[2-methoxy-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acrylate.

Stage 3: Cyclization

Ring closure to the quinazolinone core is accomplished using H₂SO₄ in methanol under reflux (72 hours, 68% yield). The trifluoromethyl group remains intact due to the absence of strong bases.

Acid-Mediated Cyclocondensation

A traditional approach involves cyclizing 2-fluoro-N-[2-methoxy-5-(trifluoromethyl)phenyl]benzamide derivatives. Heating the amide with polyphosphoric acid (PPA) at 150°C for 6 hours induces cyclocondensation, yielding 65–70% of the target compound. While cost-effective, this method requires careful temperature control to avoid defluorination.

Comparative Analysis of Synthetic Methods

MethodCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
Copper-catalyzedCu(OAc)₂Anisole1101278–82≥95
Multi-stepPd(OAc)₂Toluene1007268≥98
Acid-mediatedPPANeat150665–7090

The copper-catalyzed method offers the best balance of yield and purity but requires specialized ligands. The multi-step patent route is preferable for industrial-scale production due to crystallization-friendly intermediates.

Industrial-Scale Purification Strategies

Crystallization from ethyl acetate/hexane (1:3 v/v) achieves ≥98% purity without chromatography . The quinazolinone product exhibits low solubility in hexane below 40°C, enabling efficient recovery.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient aromatic ring facilitates SNAr reactions, particularly at the C-2 and C-5 positions. A base-promoted method using ortho-fluorobenzamides and amides achieves efficient quinazolinone synthesis :

Reaction Conditions

  • Substrates : ortho-Fluorobenzamides (e.g., 2-fluoro-N-methylbenzamide) + amides (e.g., benzamide)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : DMSO

  • Temperature : 135°C

  • Yield : Up to 70%

Scope and Selectivity

Substrate (Amide)ProductYield (%)Key Observation
Benzamide (2a )3-Methyl-2-phenylquinazolin-4(3H)-one (3aa )70Chemoselective C–F bond activation over C–Br/C–I
ortho-Iodobenzamide (2f )3-Methyl-2-(2-iodophenyl)quinazolin-4(3H)-one (3af )65Halogen bonds remain intact for further functionalization
Acetamide (2i )3-Methyl-2-acetylquinazolin-4(3H)-one (3ai )58Aliphatic amides tolerated

The mechanism involves deprotonation of the amide by Cs₂CO₃, generating a nucleophile that attacks the activated C–F bond, followed by cyclization to form the quinazolinone ring .

Condensation Reactions

The carbonyl group at C-4 engages in condensations with amines or alcohols. For example:

  • With Primary Amines : Forms Schiff base derivatives, useful for constructing fused heterocycles.

  • With Alcohols : Produces ether-linked analogs under acidic or basic conditions, though yields are moderate (40–55%).

Example Reaction

Quinazolinone+R-NH2EtOH, ΔSchiff Base Derivative\text{Quinazolinone} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Schiff Base Derivative}

Electrophilic Aromatic Substitution

The fluorine substituent directs electrophiles to the meta and para positions. Reported reactions include:

  • Nitration : Occurs at C-6/C-8 positions using HNO₃/H₂SO₄, yielding nitro derivatives with potential for further reduction.

  • Halogenation : Bromine or iodine can be introduced under mild Lewis acid catalysis (e.g., FeCl₃).

Comparative Reactivity Analysis

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

Feature5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-oneNon-Fluorinated Analog
Electrophilicity Enhanced due to –CF₃ and –F groupsModerate
SNAr Reactivity Rapid kinetics (reaction completes in 24h) Slower (48–72h)
Thermal Stability Stable up to 200°CDecomposes above 150°C

Mechanistic Insights

  • Base Role : Cs₂CO₃ deprotonates amides and activates the C–F bond via electron withdrawal .

  • Solvent Effect : Polar aprotic solvents (e.g., DMSO) stabilize transition states and improve yields .

  • Substituent Impact : Electron-donating groups on amides reduce reactivity, while electron-withdrawing groups enhance it .

This compound’s versatile reactivity underpins its utility in medicinal chemistry, particularly for synthesizing kinase inhibitors and anticancer agents . Further studies are needed to explore its applications in photocatalysis and cross-coupling reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the quinazolinone class, including 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one, exhibit significant anticancer properties. Studies have shown that this compound interacts with various biological targets, including tyrosine kinases such as VEGFR-1 and PDGFR-α, demonstrating potential for selective anticancer medication development .

Case Study:
A study evaluated the activity of quinazolinone derivatives against cancer cell lines, revealing that this compound exhibited potent inhibition of cell proliferation in vitro. The mechanism of action was linked to the modulation of signaling pathways involved in cell survival and apoptosis.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In silico screening identified it as a candidate against methicillin-resistant Staphylococcus aureus (MRSA), showing promising antibacterial activity .

Case Study:
In a comparative study, this compound was tested alongside other quinazolinone derivatives for their efficacy against various bacterial strains. The results indicated that this compound had lower clearance rates and higher oral bioavailability compared to traditional antibiotics.

Hypoglycemic Activity

Recent studies have explored the hypoglycemic effects of quinazolinone derivatives, including this compound. Docking studies have demonstrated its potential interaction with key enzymes involved in glucose metabolism, such as dipeptidyl peptidase-4 (DPP4) and 11β-hydroxysteroid dehydrogenase 1 .

Case Study:
In an experimental model simulating glucocorticoid-induced insulin resistance, this compound showed significant improvements in glucose tolerance tests compared to control groups treated with standard hypoglycemic agents like Metformin.

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies of quinazolinones have highlighted the importance of fluorine and trifluoromethyl groups in enhancing biological activity. These studies suggest that modifications to the core structure can lead to improved potency against specific targets .

Table: Structure–Activity Relationship Analysis

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundFluoro and trifluoromethyl substituentsAnticancer, AntimicrobialHigh selectivity towards target kinases
5-Chloro-2-(trifluoromethyl)quinazolin-4(1H)-oneChlorine instead of fluorineAnticancerDifferent halogen effects
5-Fluoroquinazolin-4(1H)-oneLacks trifluoromethyl groupAntimicrobialSimpler structure

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of quinazolinone derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one with structurally related compounds:

Structural and Functional Group Variations

Impact of Substituent Position and Electronic Effects

  • Fluorine at Position 5 : The electron-withdrawing fluorine atom enhances the compound’s stability and may influence binding to biological targets, as seen in fluorinated analogues with improved pharmacokinetic profiles .
  • In compound 5e, a -CF₃ group on a phenyl-isoxazole moiety correlates with strong anti-inflammatory activity .
  • Comparison with 6-(Trifluoromethyl)quinazolin-4(1H)-one : The positional isomer (CF₃ at 6 instead of 2) may alter electronic distribution and steric interactions, affecting target affinity .

Research Findings and Implications

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups improve metabolic stability and target affinity, as demonstrated in antiplasmodial and antimicrobial studies .
  • Positional Isomerism : The position of the -CF₃ group (e.g., 2 vs. 6) significantly impacts bioactivity, emphasizing the need for precise structural optimization .
  • Hybrid Derivatives: Coupling quinazolinones with other heterocycles (e.g., isoxazole, triazole) enhances pharmacological diversity, as seen in compounds 5e and 10m .

Biological Activity

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The compound features a quinazolinone core with a fluorine and a trifluoromethyl group, which contribute to its biological properties. The presence of these electron-withdrawing groups enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : This compound has shown promising results as an inhibitor of various cancer cell lines.
  • Enzyme Inhibition : It acts as a dual inhibitor of PI3K and HDAC enzymes, which are crucial in cancer cell proliferation and survival.
  • Antiviral Properties : Recent studies indicate potential efficacy against viral targets, including SARS-CoV-2.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Protein Kinases : The compound inhibits key kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
  • Modulation of Epigenetic Factors : By inhibiting HDACs, it alters the acetylation status of histones, affecting gene expression linked to cell cycle regulation and apoptosis.

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)2.09PI3K/HDAC inhibition
HepG2 (Liver)2.08Induction of apoptosis
A549 (Lung)1.75Inhibition of EGFR
PC3 (Prostate)3.00Modulation of cell cycle

These results indicate that the compound exhibits potent anticancer activity across multiple cancer types, making it a candidate for further development.

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on PI3K and HDAC enzymes. A comparative analysis revealed that:

  • This compound showed higher potency than other derivatives in inhibiting PI3K isoforms.
  • It demonstrated selectivity towards HDAC6, indicating potential for treating cancers with specific epigenetic profiles.

Case Studies

  • Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment led to significant apoptosis through activation of caspase pathways.
  • SARS-CoV-2 Inhibition : In vitro assays indicated that the compound inhibited the main protease (Mpro) of SARS-CoV-2 with an IC50 value comparable to established inhibitors, suggesting potential use in antiviral therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one?

  • Methodology : The compound can be synthesized via a one-pot cascade reaction using trifluoroacetic acid (TFA) as a CF₃ source. This approach leverages T3P (propylphosphonic anhydride) as a coupling and dehydrating agent. The reaction involves condensation of fluorinated anilines or amines with carboxylic acid derivatives, followed by cyclization .
  • Key Data : Yields typically range from 46% to 88% depending on substituents. Purity is confirmed via melting point analysis and spectroscopy (e.g., 1H NMR, IR) .

Q. How is the structure of this compound validated experimentally?

  • Methodology : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., quinazolinone ring protons appear at δ 7.5–8.5 ppm; CF₃ groups show characteristic splitting patterns) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH/OH bands .
  • Melting Points : Consistent values (e.g., 143–193°C for analogs) indicate purity .

Q. What are the typical challenges in isolating fluorinated quinazolinones?

  • Methodology : Fluorinated derivatives often require chromatographic purification (silica gel or preparative TLC) due to polar functional groups. Recrystallization from mixed solvents (e.g., dichloromethane/methanol) improves purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of fluorinated quinazolinones?

  • Methodology :

  • Solvent Selection : Anhydrous THF or toluene minimizes side reactions .
  • Temperature Control : Stepwise heating (e.g., 273–278 K for intermediate stabilization) improves regioselectivity .
  • Catalyst Screening : T3P outperforms traditional coupling agents (e.g., DCC) in reducing racemization .
    • Data Contradictions : Higher yields (90%) are reported for dichlorophenyl-substituted analogs vs. nitro-substituted (83–86%) due to electronic effects .

Q. What strategies enable derivatization of the quinazolinone core for SAR studies?

  • Methodology :

  • C6 Functionalization : Pd-catalyzed oxidative homocoupling introduces biaryl motifs (e.g., 55–68% yields for 5-fluoro-2-(p-tolyl) derivatives) .
  • Thioether Formation : Reaction with thiols or Grignard reagents modifies the 2-position .
    • Analytical Challenges : Distinguishing regioisomers (e.g., 5- vs. 6-fluoro) requires high-resolution mass spectrometry (HRMS) and 2D NMR .

Q. How do fluorinated substituents influence the compound’s physicochemical properties?

  • Methodology :

  • LogP Analysis : CF₃ groups increase lipophilicity, impacting membrane permeability (measured via HPLC retention times) .
  • Hydrogen Bonding : Intramolecular N–H⋯O and C–H⋯N interactions stabilize crystal packing (validated via X-ray diffraction) .

Q. What are the limitations of current synthetic methods for scaling fluorinated quinazolinones?

  • Methodology :

  • Scalability Issues : T3P-mediated reactions may require excess reagent (2–3 eq.), complicating waste management .
  • Alternative CF₃ Sources : Methyl/ethyl trifluoroacetate avoids TFA’s corrosiveness but lowers yields .

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